N-(4-methylphenyl)-3-(3-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide
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Overview
Description
N-(4-methylphenyl)-3-(3-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide is a complex organic compound that features a combination of thiazole, oxadiazole, and amide functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-3-(3-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Oxadiazole Formation: The oxadiazole ring can be formed by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling Reactions: The thiazole and oxadiazole intermediates can be coupled using a sulfanyl group as a linker.
Amide Formation: The final step involves the formation of the amide bond by reacting the intermediate with 4-methylphenylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-3-(3-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving thiazole and oxadiazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-3-(3-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide would depend on its specific biological target. Generally, compounds with thiazole and oxadiazole rings can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-3-(3-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-(4-methylphenyl)-3-(3-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
The uniqueness of N-(4-methylphenyl)-3-(3-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C22H20N4O2S2 |
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Molecular Weight |
436.6 g/mol |
IUPAC Name |
N-(4-methylphenyl)-3-[3-[(4-phenyl-1,3-thiazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C22H20N4O2S2/c1-15-7-9-17(10-8-15)23-20(27)11-12-21-25-19(26-28-21)14-30-22-24-18(13-29-22)16-5-3-2-4-6-16/h2-10,13H,11-12,14H2,1H3,(H,23,27) |
InChI Key |
UBVMEDRUEQKHHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)CSC3=NC(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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